molecular formula C4H8N2O B3254470 2-Methylprop-2-enehydrazide CAS No. 2388-01-4

2-Methylprop-2-enehydrazide

Cat. No.: B3254470
CAS No.: 2388-01-4
M. Wt: 100.12 g/mol
InChI Key: WRCDBWVYCOKFIO-UHFFFAOYSA-N
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Description

2-Methylprop-2-enehydrazide, also known as 2-Propenoic acid, 2-methyl-, hydrazide, is an organic compound with the molecular formula C4H8N2O and a molecular weight of 100.12 g/mol . This compound is characterized by the presence of a hydrazide functional group attached to a 2-methylprop-2-ene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylprop-2-enehydrazide can be synthesized through the reaction of 2-methylprop-2-enoic acid with hydrazine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

CH2=C(CH3)COOH+NH2NH2CH2=C(CH3)CONHNH2+H2O\text{CH}_2=\text{C}(\text{CH}_3)\text{COOH} + \text{NH}_2\text{NH}_2 \rightarrow \text{CH}_2=\text{C}(\text{CH}_3)\text{CONHNH}_2 + \text{H}_2\text{O} CH2​=C(CH3​)COOH+NH2​NH2​→CH2​=C(CH3​)CONHNH2​+H2​O

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylprop-2-enehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

2-Methylprop-2-enehydrazide has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its reactive hydrazide group.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylprop-2-enehydrazide involves its reactive hydrazide group, which can form covalent bonds with various molecular targets. This reactivity allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    2-Methylprop-2-enoic acid: The parent compound from which 2-Methylprop-2-enehydrazide is derived.

    Hydrazine derivatives: Compounds with similar hydrazide functional groups.

Properties

IUPAC Name

2-methylprop-2-enehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c1-3(2)4(7)6-5/h1,5H2,2H3,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCDBWVYCOKFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28429-70-1
Details Compound: 2-Propenoic acid, 2-methyl-, hydrazide, homopolymer
Record name 2-Propenoic acid, 2-methyl-, hydrazide, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28429-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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